molecular formula C13H19Cl2NO2 B1406807 Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride CAS No. 1215654-77-5

Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride

Cat. No. B1406807
CAS RN: 1215654-77-5
M. Wt: 292.2 g/mol
InChI Key: OBXDXVLPTVOGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride, related compounds have been synthesized through various methods. For instance, the 4-amino-N-[2(diethylamino)ethyl] benzamide tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

Scientific Research Applications

Enantioselective Synthesis

A study by Jung, Park, and Kim (2012) explored the synthesis of chiral alcohols using yeast reductase, specifically focusing on the conversion of ethyl 4-chloro-3-oxo butanoate (ECOB) into (S)-ECHB in an enantioselective manner. This process is critical for producing hypercholesterolemia drugs, showcasing the compound's relevance in synthesizing medically significant molecules. The research emphasized the importance of cofactor selection for the efficiency of the enzymatic reduction, highlighting a move towards more cost-effective and stable alternatives like NADH over NADPH (Jihye Jung, Seongsoon Park, H. Kim, 2012).

Chemical Synthesis and Reactivity

Research on the chemical synthesis and reactivity of related compounds provides insights into the broader applications of Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride. For instance, a study by Braibante et al. (2002) investigated the reactivity of chloroacetylated β-enamino compounds, leading to the synthesis of heterocycles. This work demonstrates the compound's utility in generating polyfunctionalized heterocyclic compounds, which are pivotal in drug design and development (Mara E. F. Braibante, Hugo T. S. Braibante, Carla C. Costa, D. B. Martins, 2002).

Polymorphism and Analytical Characterization

The study of polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. Vogt, Williams, Johnson, and Copley (2013) characterized two polymorphic forms of a structurally similar compound, focusing on spectroscopic and diffractometric techniques. This research is essential for pharmaceutical development, as polymorphism can significantly affect a drug's stability, solubility, and bioavailability (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Solubility and Thermodynamic Studies

Understanding the solubility of chemical compounds is fundamental to their application in various scientific fields. Li, Wang, Cong, Du, and Zhao (2017) conducted solubility determination and thermodynamic modeling for 2-amino-4-chlorobenzoic acid in multiple organic solvents. Such studies are crucial for optimizing the purification processes of chemical compounds, impacting their practical applications in pharmaceuticals and other industries (Xinbao Li, Mingju Wang, Yang Cong, Cunbin Du, Hongkun Zhao, 2017).

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylamino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-2-17-13(16)8-5-9-15-10-11-6-3-4-7-12(11)14;/h3-4,6-7,15H,2,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXDXVLPTVOGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNCC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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